molecular formula C6H8N2O2 B1529704 1,5-Dimethyl-1H-imidazole-2-carboxylic acid CAS No. 1196155-94-8

1,5-Dimethyl-1H-imidazole-2-carboxylic acid

Cat. No. B1529704
CAS RN: 1196155-94-8
M. Wt: 140.14 g/mol
InChI Key: OUQAAVGLGQYLTH-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-imidazole-2-carboxylic acid is a chemical compound with the CAS Number: 1196155-94-8 . It has a molecular weight of 140.14 .


Synthesis Analysis

Imidazole compounds have been synthesized using a variety of methods . For instance, one method involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of 1,5-Dimethyl-1H-imidazole-2-carboxylic acid is represented by the InChI code: 1S/C6H8N2O2/c1-4-3-7-5(6(9)10)8(4)2/h3H,1-2H3, (H,9,10) .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-Dimethyl-1H-imidazole-2-carboxylic acid include a molecular weight of 140.14 .

Scientific Research Applications

Metallo-β-Lactamase Inhibitors

Imidazole derivatives have been studied for their potential as inhibitors of metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. “1,5-Dimethyl-1H-imidazole-2-carboxylic acid” could potentially serve as a scaffold for developing new inhibitors to combat antibiotic resistance .

Antimicrobial Agents

Imidazoles and their derivatives exhibit antimicrobial properties. Research has shown that certain imidazole compounds have good antimicrobial potential against various bacteria such as S. aureus, E. coli, and B. subtilis . The specific compound may also be evaluated for its antimicrobial efficacy.

Synthesis of Functional Molecules

Imidazoles are key components in functional molecules used in various everyday applications. The regiocontrolled synthesis of substituted imidazoles, including “1,5-Dimethyl-1H-imidazole-2-carboxylic acid”, is important for creating molecules with desired properties for industrial applications .

Therapeutic Potential

Imidazole containing compounds have been explored for their therapeutic potential in treating various conditions. While specific studies on “1,5-Dimethyl-1H-imidazole-2-carboxylic acid” may not be available, its structural similarity to other therapeutic imidazoles suggests possible medical applications .

Chemical Synthesis

Imidazoles are utilized in chemical synthesis as intermediates or catalysts due to their unique chemical properties. “1,5-Dimethyl-1H-imidazole-2-carboxylic acid” could be used in synthetic pathways to create complex molecules .

Mechanism of Action

While the specific mechanism of action for 1,5-Dimethyl-1H-imidazole-2-carboxylic acid is not mentioned in the search results, it is known that the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450 .

Safety and Hazards

While specific safety and hazard information for 1,5-Dimethyl-1H-imidazole-2-carboxylic acid was not found, similar compounds such as 1-Methyl-1H-imidazole-2-carboxylic acid have been associated with certain hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

Imidazoles are being deployed in a variety of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . Expedient methods for the synthesis of imidazoles are both highly topical and necessary . Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

1,5-dimethylimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-7-5(6(9)10)8(4)2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQAAVGLGQYLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-1H-imidazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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